Echinoside B
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Overview
Description
Preparation Methods
Echinoside B is typically extracted from sea cucumbers through bioassay-guided fractionation. The process involves the use of liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) for identification and purification
Chemical Reactions Analysis
Echinoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Echinoside B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Echinoside B involves its interaction with various molecular targets and pathways. It has been shown to bind strongly with the catalytic domain of p21-activated kinase 1 (PAK1), inhibiting its activity . This interaction is believed to be responsible for its cytotoxic effects on cancer cells. Additionally, this compound affects mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, and CHOP pathways, contributing to its neuroprotective and anti-apoptotic effects .
Comparison with Similar Compounds
Echinoside B is similar to other triterpene glycosides such as holothurin B, 24-dehydrothis compound, and frondoside A . this compound is unique due to its specific molecular structure and the presence of a 3β-hydroxyholost-9 (11)-ene aglycon . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C41H65NaO16S |
---|---|
Molecular Weight |
869.0 g/mol |
IUPAC Name |
sodium;[6-[[5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C41H66O16S.Na/c1-20(2)10-9-14-39(8)40(48)17-16-38(7)22-11-12-25-36(4,5)27(13-15-37(25,6)23(22)18-26(42)41(38,40)35(47)56-39)54-34-32(29(44)24(19-52-34)57-58(49,50)51)55-33-31(46)30(45)28(43)21(3)53-33;/h18,20-22,24-34,42-46,48H,9-17,19H2,1-8H3,(H,49,50,51);/q;+1/p-1 |
InChI Key |
LECDMYXHQOSNSP-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
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